

Spectroscopic Profile of 4-Aminoindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminoindolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoindolin-2-one** (also known as 4-aminooxindole). Due to the limited availability of complete, experimentally verified spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Aminoindolin-2-one**. These predictions are based on the known spectral characteristics of the indolin-2-one core and the influence of an amino substituent on the aromatic ring.

Table 1: Predicted ^1H NMR Data for 4-Aminoindolin-2-one

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.2	Singlet (broad)	NH (lactam)
~7.0	Triplet	H-6
~6.5	Doublet	H-5
~6.3	Doublet	H-7
~5.0	Singlet (broad)	NH ₂
~3.4	Singlet	CH ₂

Note: The chemical shifts for NH and NH₂ protons can be broad and may vary with concentration and solvent purity.[\[1\]](#)

Table 2: Predicted ¹³C NMR Data for 4-Aminoindolin-2-one

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~175	C=O (lactam)
~145	C-4 (C-NH ₂)
~140	C-7a
~128	C-6
~125	C-3a
~110	C-5
~105	C-7
~35	CH ₂

Note: Carbon chemical shifts are influenced by the electron-donating amino group.[\[2\]](#)[\[3\]](#)

Table 3: Predicted IR Spectroscopy Data for 4-Aminoindolin-2-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (amine and lactam)
~1700	Strong	C=O Stretching (lactam)
1620 - 1580	Medium	N-H Bending (amine)
1600 - 1450	Medium-Strong	C=C Stretching (aromatic)
1350 - 1250	Medium	C-N Stretching

Note: The presence of hydrogen bonding can cause broadening of the N-H stretching bands.[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data for 4-Aminoindolin-2-one

m/z	Interpretation
148	Molecular Ion [M] ⁺
120	[M - CO] ⁺
119	[M - HCN - H] ⁺
92	[M - CO - HCN] ⁺

Note: The fragmentation pattern is characteristic of indolinone structures, often involving the loss of carbon monoxide (CO).[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for solid aromatic heterocyclic compounds like **4-Aminoindolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Aminoindolin-2-one** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).[\[7\]](#)
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
 - Transfer the solution to a clean, dry 5 mm NMR tube.[\[7\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[7\]](#)
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[\[7\]](#)
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.[\[8\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of the solid **4-Aminoindolin-2-one** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

Alternative Methodology (Thin Solid Film):

- Sample Preparation:
 - Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[\[9\]](#)
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[9\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[\[9\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

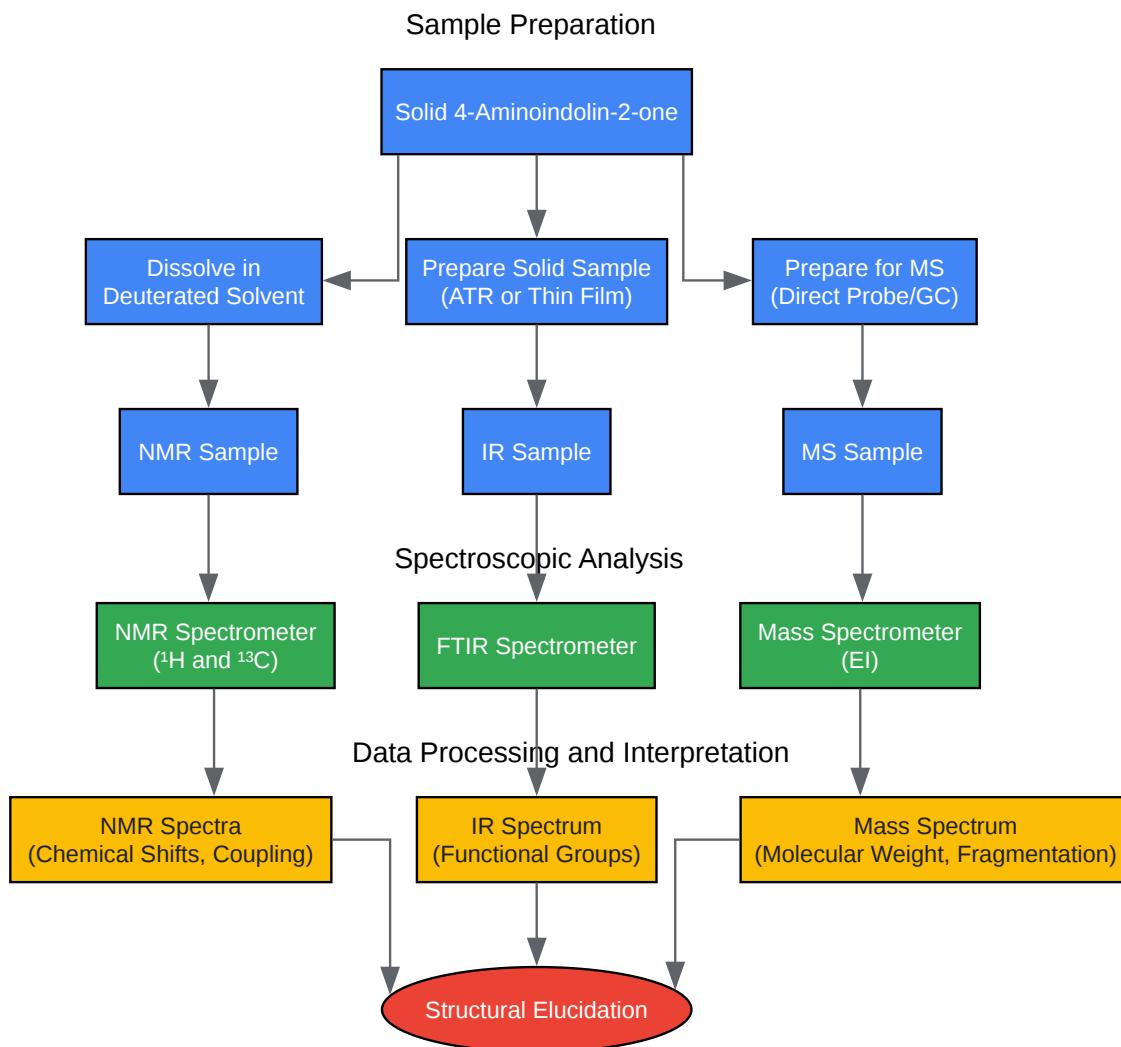
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[10]
- Ionization:
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).[11]
- Fragmentation:
 - The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[12]
- Mass Analysis and Detection:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Aminoindolin-2-one**.

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminoindolin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281046#spectroscopic-data-of-4-aminoindolin-2-one-nmr-ir-ms]

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